molecular formula C23H22ClN3O4 B2994233 N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-53-9

N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

カタログ番号: B2994233
CAS番号: 872857-53-9
分子量: 439.9
InChIキー: PHYHCIOQVGBHDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of indol-3-yl-2-oxoacetamide derivatives, characterized by a central indole core substituted at the 3-position with a 2-oxoacetamide group. Key structural features include:

  • Indole substitution: A morpholino-2-oxoethyl group at the 1-position of the indole ring, which may enhance solubility and modulate target interactions due to the morpholine ring’s polarity.

特性

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-15-6-7-16(24)12-19(15)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYHCIOQVGBHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C22H21ClN6O3
  • Molecular Weight : 452.9 g/mol
  • CAS Number : 1189854-35-0

The compound is believed to exert its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in the inflammatory process. By selectively inhibiting COX-II, the compound may reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.

In Vitro Studies

Research has demonstrated that N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibits significant inhibitory activity against COX-II. For instance, in various assays, compounds within this class have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating promising potency compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

CompoundIC50 (μM)Selectivity Index
N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamideTBDTBD
Celecoxib0.789.51
PYZ16 (related compound)0.5210.73

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory effects of related compounds. For example, PYZ16 exhibited a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib in animal models . This suggests that N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may have comparable or superior efficacy in reducing inflammation.

Case Study 1: Anti-inflammatory Activity

A study published in ACS Omega evaluated a series of diaryl heterocycles with similar structures to our compound and found that modifications led to enhanced COX-II selectivity and potency . The findings indicated that small structural changes could significantly impact biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of morpholine-containing compounds revealed that the presence of specific substituents on the aromatic ring can enhance COX-II inhibition . This suggests that further optimization of N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide could yield even more effective derivatives.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences and similarities between the target compound and structurally related indol-3-yl-2-oxoacetamide derivatives:

Compound Name / Identifier Structural Features Biological Activity Key Findings References
Target Compound : N-(5-chloro-2-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide 1-Morpholino-2-oxoethyl indole substitution; 5-chloro-2-methylphenyl N-aryl group Hypothesized: Anticancer, antimicrobial (based on analogs) Morpholine may improve solubility; chloro-methylphenyl enhances lipophilicity. N/A
Adamantane Derivatives (e.g., 5a–y) 1-Adamantan-1-yl indole substitution; varied N-aryl groups Cytotoxic against Hela, MCF7, HepG2 (IC50: 1.2–12.7 μM) Adamantane increases lipophilicity and binding affinity; N-aryl groups modulate potency.
8,9-Dihydrocoscinamide B N-(2-(1H-Indol-3-yl)ethyl) group; no complex substituents Antimicrobial against S. aureus and ESKAPE pathogens Simpler structure limits broad-spectrum activity; indole dimerization may enhance membrane interaction.
D-24851 1-(4-Chlorobenzyl) indole substitution; pyridin-4-yl N-aryl group Microtubule inhibition; antitumor activity (oral efficacy in Yoshida sarcoma models) Pyridine substitution avoids P-glycoprotein-mediated resistance; lacks neurotoxicity.
Compound 2e 2-(4-Chlorophenyl) indole substitution; N-propyl group MDM2-p53 binding (anticancer) Chlorophenyl enhances target specificity; propyl group balances lipophilicity.
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl N-aryl group Not specified (analogs show varied activities) Fluorine’s electronegativity may improve receptor binding; simpler structure limits potency.

Key Research Findings

Adamantane Derivatives :

  • Demonstrated potent cytotoxicity against cancer cell lines (Hela, MCF7, HepG2) with IC50 values as low as 1.2 μM .
  • Adamantane’s bulkiness likely enhances hydrophobic interactions with cellular targets, while N-aryl substituents (e.g., 4-chlorophenyl) improve selectivity .

Antimicrobial Indole Derivatives: 8,9-Dihydrocoscinamide B (a structurally simpler analog) showed activity against Gram-positive pathogens (e.g., S.

Microtubule-Targeting Agents :

  • D-24851, bearing a pyridin-4-yl group, exhibited potent antitumor activity without neurotoxicity, a common issue with taxanes or vinca alkaloids. Its synthetic scaffold avoids multidrug resistance mechanisms .

MDM2-p53 Binders :

  • Chlorophenyl-substituted derivatives (e.g., Compound 2e) showed high binding affinity to MDM2, reactivating p53-mediated apoptosis in cancer cells .

Impact of Substituents: Morpholino groups (target compound): Likely improve aqueous solubility and metabolic stability compared to adamantane or aryl groups . Halogenated aryl groups (e.g., 5-chloro-2-methylphenyl): Enhance lipophilicity and bioavailability but may increase off-target risks .

Mechanistic and Pharmacokinetic Insights

  • Anticancer Activity: Adamantane and morpholino derivatives may target tubulin or apoptosis pathways, while chlorophenyl groups could modulate DNA-binding proteins like MDM2 .
  • Antimicrobial Activity: Indole dimerization (as in 8,9-dihydrocoscinamide B) may disrupt bacterial membranes, but complex substituents (e.g., morpholino) could reduce penetration .
  • Drug Resistance : Pyridine- or morpholine-containing compounds (e.g., D-24851, target compound) may evade P-glycoprotein efflux, a common resistance mechanism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。